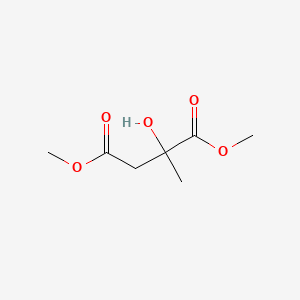
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE, also known as dimethyl 2-hydroxy-2-methylsuccinate, is an organic compound with the molecular formula C7H12O5 and a molecular weight of 176.17 g/mol . This compound is characterized by its liquid form and is commonly used in various chemical and industrial applications.
Métodos De Preparación
The synthesis of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE typically involves the esterification of 2-hydroxy-2-methylbutanedioic acid with methanol. The reaction is catalyzed by an acid, such as sulfuric acid, under reflux conditions. The product is then purified through distillation or recrystallization . Industrial production methods may involve continuous flow processes to enhance yield and efficiency.
Análisis De Reacciones Químicas
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it into alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Aplicaciones Científicas De Investigación
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical studies to understand metabolic pathways and enzyme interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, aiding in drug development.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE involves its interaction with specific molecular targets and pathways. In biochemical contexts, it may act as a substrate for enzymes, participating in catalytic processes that lead to the formation of various metabolites. The hydroxyl and ester groups in its structure enable it to engage in hydrogen bonding and other interactions, influencing its reactivity and function .
Comparación Con Compuestos Similares
1,4-DIMETHYL 2-HYDROXY-2-METHYLBUTANEDIOATE can be compared with similar compounds such as:
Dimethyl succinate: Lacks the hydroxyl group, making it less reactive in certain biochemical processes.
Dimethyl malonate: Contains two ester groups but lacks the hydroxyl group, affecting its reactivity and applications.
Dimethyl fumarate: An isomer with different spatial arrangement, leading to distinct chemical properties and uses.
Propiedades
IUPAC Name |
dimethyl 2-hydroxy-2-methylbutanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-7(10,6(9)12-3)4-5(8)11-2/h10H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMSSNUSBKDUVFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)OC)(C(=O)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[But-2-en-1-yl]-2,4,6-triphenylpyridin-1-ium tetrafluoroborate](/img/structure/B2599436.png)
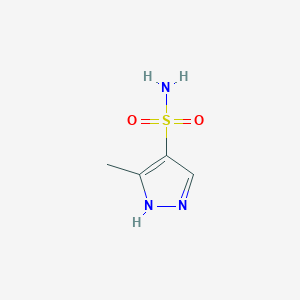
![methyl 4-[2-({4-oxo-3-[2-(thiophen-2-yl)ethyl]-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2599438.png)
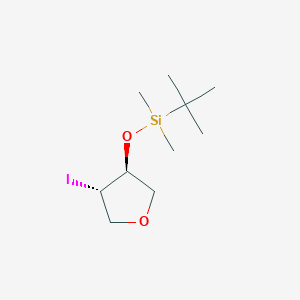
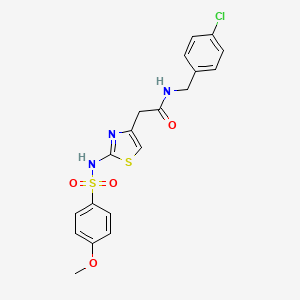
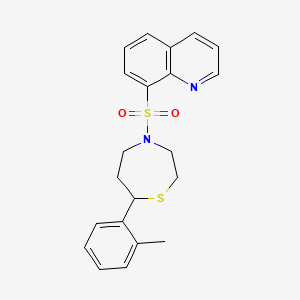
![3-(3-Chlorophenyl)-N-[4-(3-methoxypiperidin-1-YL)phenyl]propanamide](/img/structure/B2599446.png)
![2-(4-methoxyphenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2599447.png)
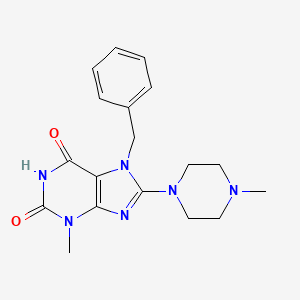
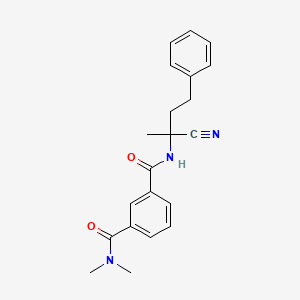
![2-({1-[2-(2-Fluorophenoxy)propanoyl]piperidin-4-yl}methyl)-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2599451.png)
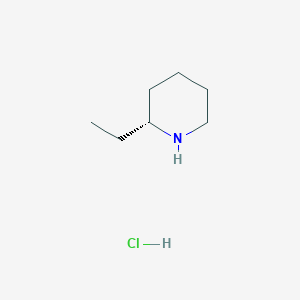
![4-{1-[2-(7-Chloroquinolin-4-yl)hydrazin-1-ylidene]ethyl}-1,3-thiazol-2-amine](/img/structure/B2599458.png)
![2-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-2H-1,2,3-triazole](/img/structure/B2599459.png)
